Product packaging for 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid(Cat. No.:CAS No. 1261937-15-8)

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid

Cat. No.: B2600497
CAS No.: 1261937-15-8
M. Wt: 347.8
InChI Key: DYHOOLGZANTFJX-UHFFFAOYSA-N
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Description

3-(4-Boc-Aminophenyl)-5-chlorobenzoic acid ( 1261937-15-8) is a high-value benzoic acid derivative designed for advanced synthetic and medicinal chemistry applications. This compound features a benzoic acid core that is strategically substituted with a chlorine atom at the 5-position and a 4-[(tert-butoxycarbonyl)amino]phenyl group at the 3-position. The presence of the acid chloride pair and the BOC-protected aniline makes it a versatile bifunctional building block . Its primary research value lies in its role as a pharmaceutical intermediate and a key precursor in the synthesis of more complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The carboxylic acid group can undergo typical reactions such as amide coupling and esterification, while the BOC-protected amino group is stable to a variety of conditions but can be readily deprotected using mild acid to reveal a reactive aniline, allowing for sequential and selective functionalization . This controlled reactivity is essential for constructing complex molecular architectures in drug discovery programs. Supplied as a crystalline powder, the compound is analyzed by techniques including LCMS, HPLC, GC, and NMR to ensure identity and high chemical purity exceeding 99% . It is strictly intended for research and development purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClNO4 B2600497 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid CAS No. 1261937-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHOOLGZANTFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 4 Boc Aminophenyl 5 Chlorobenzoic Acid

Retrosynthetic Disconnection Analysis of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the C-C bond between the two phenyl rings, as this is the most synthetically versatile bond to form. This leads to two primary precursor fragments: a substituted benzoic acid derivative and a substituted aniline (B41778) derivative.

This central disconnection points towards an aryl-aryl cross-coupling reaction as the key bond-forming step. The specific functionalities on the precursor fragments will depend on the chosen coupling methodology. For instance, one ring could be functionalized with a halide (e.g., bromine or iodine) and the other with a metallic or organometallic group (e.g., boronic acid, organotin, or organozinc).

Precursor Design and Selection for the Assembly of this compound

Based on the retrosynthetic analysis, the design of suitable precursors is paramount. The selection of these precursors is dictated by their commercial availability, stability, and compatibility with the planned reaction conditions.

For the benzoic acid fragment, a common and effective precursor is 3-bromo-5-chlorobenzoic acid or 3-chloro-5-iodobenzoic acid . The presence of two different halogens allows for regioselective cross-coupling, with iodine being more reactive than bromine, and bromine being more reactive than chlorine in typical palladium-catalyzed reactions. Alternatively, 3-chloro-5-bromobenzoic acid can be used, where the bromine atom would preferentially react.

For the aminophenyl fragment, a suitable precursor is tert-butyl (4-aminophenyl)carbamate (4-Boc-aniline) which can be converted into various organometallic reagents. For a Suzuki-Miyaura coupling, this would be converted to (4-(Boc-amino)phenyl)boronic acid or its corresponding boronic ester. For Stille or Negishi couplings, the corresponding organostannane or organozinc reagents would be prepared.

The Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen is crucial. It serves two main purposes: it prevents unwanted side reactions involving the amino group, such as N-arylation, and it deactivates the ring towards electrophilic substitution, ensuring the desired regioselectivity of the cross-coupling reaction.

Established Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through either a convergent or a linear strategy.

Construction via Aryl-Aryl Cross-Coupling Reactions

The formation of the biaryl C-C bond is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Several powerful methods are available for this purpose.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. libretexts.orgyoutube.com In a typical approach for the synthesis of this compound, 3-bromo-5-chlorobenzoic acid would be coupled with (4-(Boc-amino)phenyl)boronic acid in the presence of a palladium catalyst and a base.

The general reaction scheme is as follows:

Suzuki-Miyaura Coupling Reaction Scheme

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ComponentExample
Aryl Halide 3-Bromo-5-chlorobenzoic acid
Boronic Acid (4-(Boc-amino)phenyl)boronic acid
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd/C
Base Na₂CO₃, K₂CO₃, Cs₂CO₃
Solvent Toluene/Water, Dioxane/Water, DMF

The chemoselectivity of the reaction is a key consideration when using a dihalogenated substrate like 3-bromo-5-chlorobenzoic acid. The greater reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the bromine-substituted position.

The Stille coupling reaction utilizes organotin reagents (organostannanes) and offers the advantage that the organostannanes are often stable and tolerant of a wide range of functional groups. wikipedia.orgthermofisher.comorganic-chemistry.org However, a significant drawback is the toxicity of the tin compounds. wikipedia.org For the synthesis of the target molecule, one would react an organostannane derivative of 4-Boc-aniline with 3-bromo-5-chlorobenzoic acid in the presence of a palladium catalyst.

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes and organostannanes. organic-chemistry.orgwikipedia.orgwikipedia.org This increased reactivity can be advantageous for less reactive aryl chlorides. organic-chemistry.org The organozinc reagents are typically prepared in situ from the corresponding aryl halide. youtube.com A potential pathway would involve the reaction of the organozinc derivative of 4-Boc-aniline with 3-bromo-5-chlorobenzoic acid.

Table 2: Comparison of Stille and Negishi Coupling for Biaryl Synthesis

FeatureStille CouplingNegishi Coupling
Organometallic Reagent Organostannane (R-SnR'₃)Organozinc (R-ZnX)
Advantages Stable reagents, good functional group toleranceHigh reactivity, can couple less reactive halides
Disadvantages Toxicity of tin compoundsMoisture and air sensitivity of reagents
Catalyst PalladiumPalladium or Nickel

The Ullmann reaction is a classical method for forming aryl-aryl bonds using copper catalysis. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using ligands and improved copper sources have made the Ullmann reaction more versatile. While it is more commonly used for the synthesis of symmetrical biphenyls, it can be adapted for unsymmetrical syntheses, often by using a large excess of one of the aryl halides. wikipedia.org For the synthesis of this compound, an Ullmann coupling is less common than palladium-catalyzed methods but remains a potential, albeit likely less efficient, route. The reaction would typically involve the coupling of two different aryl halides, for example, 3-bromo-5-chlorobenzoic acid and tert-butyl (4-iodophenyl)carbamate, in the presence of copper powder or a copper salt at elevated temperatures. mdpi.comnih.gov

Introduction of the Boc-Amino Group on the Phenyl Moiety

The creation of the 4-(tert-butoxycarbonylamino)phenyl moiety, a critical component for the Suzuki coupling, can be approached through two primary routes: the direct protection of a pre-existing amino group or an indirect method involving the reduction of a nitro group followed by protection.

Direct N-Boc Protection Strategies

The most straightforward method for preparing the Boc-protected aniline fragment is the direct N-acylation of 4-aminophenylboronic acid or its esters. This reaction involves treating the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Due to the reduced nucleophilicity of the aromatic amine compared to aliphatic amines, the reaction often requires specific conditions to proceed efficiently. The addition of a base is common, with options ranging from simple hydroxides to organic bases like 4-dimethylaminopyridine (B28879) (DMAP), which can act as a nucleophilic catalyst.

The choice of solvent and temperature also plays a crucial role. Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures are frequently employed. fishersci.co.uk While the reaction can proceed at room temperature, moderate heating may be necessary to achieve a reasonable reaction rate and high conversion. fishersci.co.uk Lewis acids, such as zinc chloride (ZnCl₂), have also been reported to promote the Boc protection of less reactive anilines by activating the (Boc)₂O reagent.

Table 1: Illustrative Conditions for Direct N-Boc Protection of Aryl Amines This table presents a set of representative reaction conditions for the direct Boc protection of aryl amines, based on established chemical literature. The specific substrate is 4-aminophenylboronic acid.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHWater/THF254>90
2DMAPCH₂Cl₂256>95
3K₂CO₃Acetonitrile403~92
4None*CH₂Cl₂2524Low

*Catalyzed by 20 mol% InCl₃ as a Lewis acid.

Indirect Routes Involving Nitro Reduction and Subsequent Protection

An alternative strategy involves a two-step sequence starting from a nitro-substituted aromatic compound, such as 4-nitrophenylboronic acid. This indirect route provides flexibility, as nitroarenes are often readily available and can exhibit different reactivity in other synthetic steps. nih.gov

The first step is the reduction of the nitro group to a primary amine. This is a fundamental transformation in organic chemistry with numerous established protocols. Common methods include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is known for high yields and clean reaction profiles.

Metal-Acid Systems: Classic reducing systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or ammonium (B1175870) chloride, are effective and cost-efficient for this reduction. nih.gov

Once the aniline derivative is formed, it is then subjected to N-Boc protection using di-tert-butyl dicarbonate as described in the direct strategy (Section 2.3.2.1). This two-step approach is particularly useful when the direct starting material (the aminoboronic acid) is expensive or unstable, or when the nitro group is required for directing other reactions prior to its reduction. mdpi.commdpi.com

Formation and Functionalization of the Chlorobenzoic Acid Core

The second key intermediate is a benzoic acid molecule substituted with a chlorine atom at the 3-position and a leaving group (typically bromine or iodine) at the 5-position, making it suitable for cross-coupling. The synthesis of this core involves the strategic installation of both the carboxylic acid and the halogen substituents.

Strategies for Installing the Carboxylic Acid Functionality

The introduction of a carboxylic acid group onto an aromatic ring can be achieved through several robust methods. Modern techniques often focus on the carboxylation of aryl halides using carbon dioxide (CO₂), which is an abundant and environmentally benign C1 source. acs.org

Transition-Metal-Catalyzed Carboxylation: Nickel- and palladium-catalyzed systems have emerged as powerful tools for the carboxylation of aryl chlorides and bromides. acs.orgnih.govacs.org These reactions typically involve a pre-catalyst, a ligand, and a stoichiometric metallic reductant like manganese (Mn) or zinc (Zn). acs.orgorganic-chemistry.org Mechanistic studies suggest the involvement of a Ni(I) or similar low-valent species that reacts with CO₂. acs.orgnih.gov Visible-light-driven photoredox catalysis has also been successfully applied, avoiding the need for stoichiometric metal reductants. acs.org

Organometallic Routes: The classic Grignard reaction provides a reliable, albeit older, method. Starting from a dihaloarene, such as 1,3-dibromo-5-chlorobenzene, a Grignard reagent can be formed by reacting it with magnesium metal. Subsequent quenching of the organometallic species with solid CO₂ (dry ice) followed by an acidic workup yields the desired benzoic acid.

Regioselective Chlorination Methodologies

Achieving the correct substitution pattern on the benzoic acid core requires careful control of regioselectivity. The carboxylic acid group is an electron-withdrawing, meta-directing group. Therefore, direct electrophilic chlorination of benzoic acid would yield 3-chlorobenzoic acid. To install substituents at both the 3- and 5-positions relative to the carboxyl group, one must employ a multi-step strategy.

A common approach is to start with a symmetrically substituted precursor. For example, the chlorination of 3,5-dibromobenzoic acid is not a viable route. A more logical pathway involves starting with a compound like 3-bromobenzoic acid. Electrophilic chlorination of this substrate, directed by both the carboxyl and bromo groups to the position meta to both, would yield 3-bromo-5-chlorobenzoic acid. Catalysts such as iron(III) chloride (FeCl₃) or iodine are often used to facilitate the chlorination with reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). google.com The reaction conditions, including solvent and temperature, must be controlled to prevent side reactions and ensure high regioselectivity.

Optimization of Reaction Conditions and Process Efficiency in the Synthesis of this compound

Key parameters that are systematically varied during optimization include:

Palladium Catalyst and Ligand: A variety of palladium sources can be effective, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.commdpi.com The choice of phosphine (B1218219) ligand is also crucial, with common options being triphenylphosphine (B44618) (PPh₃) or more specialized, electron-rich, and bulky ligands that can improve catalytic activity.

Base: The base plays a critical role in activating the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used. The strength and solubility of the base can significantly impact the reaction rate and yield. mdpi.com

Solvent System: The choice of solvent influences the solubility of the reactants and the stability of the catalytic species. Common solvents include aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene, often in the presence of water. mdpi.com

Temperature and Reaction Time: Suzuki couplings are typically conducted at elevated temperatures, often between 70-100 °C, to ensure a reasonable reaction rate. Reaction time is monitored by techniques like TLC or LC-MS to determine the point of maximum conversion.

Table 2: Optimization of Suzuki-Miyaura Coupling for this compound This table provides a hypothetical optimization study for the coupling of 4-(N-Boc-amino)phenylboronic acid and 3-chloro-5-bromobenzoic acid, demonstrating the impact of varying reaction parameters on product yield.

EntryPalladium Source (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O9065
2Pd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O9078
3Pd(OAc)₂ (5) / SPhos (10)K₃PO₄ (2)Dioxane/H₂O9085
4Pd(OAc)₂ (5) / SPhos (10)K₃PO₄ (2)Dioxane/H₂O10091
5Pd₂(dba)₃ (2.5) / SPhos (10)Cs₂CO₃ (2)Dioxane/H₂O10094

Process efficiency also encompasses the workup and purification stages. After the reaction, the palladium catalyst is typically removed through filtration (e.g., through Celite), and the product is isolated by extraction and purified, often by recrystallization or column chromatography, to achieve the desired purity for subsequent applications.

Novel and Green Chemistry Approaches to the Synthesis of this compound

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic processes. In the context of synthesizing this compound, a key biaryl compound, modern approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is central to these innovative strategies. researchgate.net

Novel green methodologies for the synthesis of this compound primarily revolve around optimizing the Suzuki-Miyaura coupling of two key precursors: a derivative of 3-chloro-5-halobenzoic acid and 4-(Boc-amino)phenylboronic acid. These green approaches often incorporate the use of aqueous solvent systems, recyclable catalysts, and energy-efficient techniques like microwave irradiation.

One promising green approach involves conducting the Suzuki-Miyaura coupling in water, which serves as a safe, non-flammable, and inexpensive solvent. researchgate.netrsc.org This method often utilizes water-soluble palladium catalysts, such as those supported on fullerene nanoparticles, which can be recovered and reused, thereby reducing heavy metal waste. dntb.gov.uaresearchgate.net The use of such recyclable nanocatalysts is a significant step towards a more sustainable synthesis. researchgate.netnih.govmdpi.com

Microwave-assisted synthesis represents another significant advancement in the green synthesis of this compound. nih.govscielo.org.mx Microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often resulting in higher product yields and purity. rsc.orgnih.govnih.gov

The following table summarizes representative findings from studies on green Suzuki-Miyaura coupling reactions for the synthesis of biphenyl (B1667301) carboxylic acids, which are structurally analogous to the target compound.

Catalyst SystemSolventEnergy SourceReaction TimeYield (%)Key Green Feature
Fullerene-supported PdCl2 nanocatalystWaterConventional Heating (Room Temp)4 hours>90Aqueous solvent, Recyclable catalyst dntb.gov.uaresearchgate.net
Pd/CWater/MethanolConventional HeatingNot SpecifiedHighUse of water as a co-solvent acs.org
Pd(PPh3)4WaterMicrowave15 minutes85-95Aqueous solvent, Rapid synthesis rsc.org
NiCl2(PCy3)22-Me-THFConventional Heating12 hours80-95Use of a greener organic solvent nih.gov

These novel and green approaches demonstrate a significant shift towards more sustainable practices in pharmaceutical and chemical manufacturing. By focusing on aqueous reaction media, catalyst recyclability, and energy efficiency, the synthesis of complex molecules like this compound can be achieved with a reduced environmental footprint.

Chemical Reactivity and Derivatization of 3 4 Boc Aminophenyl 5 Chlorobenzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group on the chlorophenyl ring is a primary site for modification, allowing for the extension of the molecular framework through the formation of various conjugates, reduction to an alcohol, or complete removal via decarboxylation.

The carboxylic acid moiety of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid can be readily converted into esters and amides, which is a common strategy for creating diverse libraries of compounds for biological screening. These reactions typically proceed through the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Standard coupling reagents are employed for this purpose. For instance, the use of carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), often in conjunction with an additive such as 4-Dimethylaminopyridine (B28879) (DMAP) or Hydroxybenzotriazole (HOBt), effectively promotes the formation of an active ester intermediate that subsequently reacts with the desired nucleophile. Another common approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine or alcohol. Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines. nist.gov

These methods allow for the conjugation of a wide array of molecular fragments, including but not limited to, alkyl chains, aromatic systems, heterocyclic moieties, and amino acid derivatives, thereby enabling the systematic exploration of structure-activity relationships.

Table 1: Common Coupling Reagents for Amidation/Esterification

Reagent/System Description
EDC/HOBt A widely used carbodiimide-based coupling system that minimizes side reactions and preserves stereochemistry.
HATU A highly efficient aminium-based coupling reagent known for rapid reaction times and high yields, particularly in peptide synthesis.
SOCl₂ / (COCl)₂ Reagents used to convert the carboxylic acid to a highly reactive acyl chloride intermediate.
TiCl₄ A Lewis acid that can mediate the direct condensation of carboxylic acids with amines. nist.gov

The carboxyl group can be reduced to a primary alcohol, providing a different reactive handle for further functionalization. This transformation converts the -COOH group into a -CH₂OH (hydroxymethyl) group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), can also be effective, often in the presence of additives like NiCl₂ which can facilitate the reduction of the otherwise inert carboxylic acid. rsc.org

The resulting benzyl (B1604629) alcohol derivative, 3-(4-Boc-aminophenyl)-5-chloro-benzyl alcohol, is a versatile intermediate. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. Alternatively, it can be oxidized to the corresponding aldehyde, which can then participate in reactions such as reductive amination or Wittig olefination, further expanding the synthetic possibilities.

Decarboxylation, the removal of the carboxylic acid group, represents a significant transformation of the benzoic acid moiety. This reaction can be used to generate a C-H bond (protodecarboxylation) or to form a new C-C or C-heteroatom bond (decarboxylative coupling).

Decarboxylative cross-coupling reactions are powerful methods for forming new bonds. In this approach, the carboxylic acid serves as a surrogate for an organometallic reagent. wikipedia.org Metal-catalyzed protocols, often using palladium and copper or silver co-catalysts, can couple the aryl carboxylate with aryl halides or other electrophiles. researchgate.netnih.gov These reactions typically proceed via an aryl-metal intermediate formed after the extrusion of CO₂. While many decarboxylative couplings are most efficient for ortho-substituted benzoic acids, new catalyst systems are being developed to overcome this limitation. nih.gov For this compound, such a transformation would yield 3-chloro-4'-(Boc-amino)-1,1'-biphenyl, effectively replacing the carboxyl group with a hydrogen atom or a new coupled substituent.

Reactivity of the N-Boc Protected Amine Group

The tert-butyloxycarbonyl (Boc) protecting group on the aniline (B41778) nitrogen provides stability towards a range of reaction conditions, allowing for selective chemistry at the carboxylic acid site. However, the Boc group can be selectively removed to unmask the reactive primary amine, which can then undergo a variety of subsequent functionalization reactions.

The Boc group is known for its lability under acidic conditions. researchgate.net This characteristic allows for its selective removal without affecting other, more robust functional groups. A variety of reagents and conditions can be employed for this deprotection.

Table 2: Selected Methodologies for N-Boc Deprotection

Reagent/Condition Solvent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 25-50% TFA/DCM, Room Temp, 1-2h Highly effective and common; TFA is corrosive. nih.gov
Hydrochloric Acid (HCl) Dioxane / Water / Methanol 4M HCl in Dioxane, Room Temp, 2h Yields the amine hydrochloride salt. nih.gov
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) 2-3 equivalents, Room Temp, overnight A milder Lewis acid alternative. nih.gov
Thermal (No Catalyst) Methanol / TFE Continuous flow, >200 °C Avoids acidic reagents; requires high temperatures. organic-chemistry.org
Heteropolyacids Acetonitrile Catalytic amount, Reflux Offers a reusable heterogeneous catalyst. researchgate.net

Once the Boc group is removed to yield 3-(4-aminophenyl)-5-chlorobenzoic acid, the resulting free aromatic amine becomes available for a range of transformations.

Acylation: The primary amine can be readily acylated by reacting it with acyl chlorides, anhydrides, or other activated carboxylic acids. This forms an amide bond and is a common strategy for introducing new functional groups or building more complex molecular architectures. For example, reaction with acetyl chloride would yield 3-(4-acetamidophenyl)-5-chlorobenzoic acid.

Alkylation: The amine can also undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides in the presence of a base can lead to mono- and di-alkylated products. nih.gov Reductive amination, which involves the formation of an imine intermediate followed by reduction (e.g., with sodium cyanoborohydride), provides a more controlled method for mono-alkylation. These reactions are fundamental for modifying the properties of the aniline nitrogen and for attaching various side chains.

Reactivity of the Aryl Chloride Moiety in this compound

The chlorine atom on the benzoic acid ring serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While aryl chlorides are typically less reactive than their bromide or iodide counterparts, modern catalytic systems have enabled their efficient use in cross-coupling chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for molecular construction, and the aryl chloride in the title compound is a viable substrate for these transformations, provided the appropriate catalytic system is employed. taylorandfrancis.com The choice of catalyst, ligand, base, and solvent is critical for overcoming the higher activation energy associated with the C-Cl bond cleavage.

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes. nih.govorganic-chemistry.org For an aryl chloride like that in this compound, efficient coupling typically requires a palladium catalyst with specialized, electron-rich, and bulky phosphine (B1218219) ligands. These ligands promote the oxidative addition of the palladium(0) species into the C-Cl bond, which is the rate-limiting step.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is traditionally co-catalyzed by palladium and copper(I). organic-chemistry.org For aryl chlorides, copper-free Sonogashira protocols are often preferred to avoid side reactions and are enabled by highly active palladium/phosphine ligand systems under basic conditions. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of medicinal chemistry for synthesizing arylamines. The coupling of the aryl chloride in the target molecule with primary or secondary amines requires a robust palladium catalyst, often featuring sterically hindered biarylphosphine ligands, and a strong base such as sodium tert-butoxide. libretexts.orgnih.gov

The following table summarizes typical conditions required for these reactions with challenging aryl chloride substrates.

Reaction Palladium Source Typical Ligand Base Solvent Typical Temperature
Heck Pd(OAc)₂, PdCl₂Bulky phosphines (e.g., P(o-tol)₃), N-Heterocyclic Carbenes (NHCs)Organic bases (e.g., Et₃N), Inorganic bases (e.g., K₂CO₃)DMF, Dioxane, Toluene100-150 °C
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosAmine bases (e.g., Et₃N, piperidine), K₂CO₃Toluene, Dioxane, DMF80-120 °C
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Biarylphosphines (e.g., XPhos, SPhos), Josiphos ligandsNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110 °C

This is an interactive data table. Users can sort and filter the data based on the columns.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The viability of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring. Specifically, the reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgnih.gov

In the case of this compound, the chlorine atom is meta to the electron-withdrawing carboxylic acid group. This meta-positioning means the carboxylic acid cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Consequently, the aryl chloride moiety in this specific compound is deactivated towards classical SNAr reactions, and forcing conditions (high temperatures and pressures) would likely be required to achieve substitution with strong nucleophiles like hydroxides or alkoxides. Such harsh conditions could compromise the integrity of the Boc-protecting group and the carboxylic acid.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The molecule possesses two distinct phenyl rings with different electronic characteristics, leading to highly differentiated reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): EAS involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. msu.edumsu.edu The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. masterorganicchemistry.com

Ring A (Chlorobenzoic acid ring): This ring is substituted with two deactivating groups, the chloro and carboxylic acid groups, which are meta-directors. The presence of these groups makes this ring significantly electron-deficient and thus highly resistant to further electrophilic attack. libretexts.org

Ring B (Boc-aminophenyl ring): The tert-butyloxycarbonylamino (-NHBoc) group is an activating, ortho, para-directing group. Although the lone pair on the nitrogen is partially delocalized into the carbonyl of the Boc group, it remains capable of donating electron density to the ring, making it significantly more nucleophilic than Ring A. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will occur selectively on this ring, primarily at the two positions ortho to the -NHBoc group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): As discussed in section 3.3.2, NAS on the electron-deficient Ring A is challenging due to the unfavorable positioning of the electron-withdrawing group relative to the chlorine atom. Ring B is electron-rich and therefore not a substrate for nucleophilic aromatic substitution.

Chemo- and Regioselectivity Considerations in the Transformations of this compound

The presence of multiple reactive sites—the aryl chloride, the carboxylic acid, the N-H bond of the Boc-carbamate, and the activated second phenyl ring—necessitates careful consideration of chemo- and regioselectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

Cross-Coupling vs. Carboxylic Acid Reactions: Palladium-catalyzed cross-coupling reactions at the C-Cl bond are generally compatible with the free carboxylic acid, although the acidic proton can sometimes interfere with certain catalysts or bases. In some cases, protection of the carboxylic acid as an ester may be beneficial to improve solubility or avoid side reactions.

Boc Group Stability: The Boc group is stable to the generally basic conditions of most cross-coupling reactions (Heck, Sonogashira, Buchwald-Hartwig) and nucleophilic substitution. However, it is labile under strongly acidic conditions, which must be avoided.

N-H Reactivity: The carbamate (B1207046) N-H is generally not reactive under these conditions but could potentially be deprotonated by very strong bases, although this is less common than with unprotected amines.

Regioselectivity: This refers to the preferential reaction at one position over another.

Cross-Coupling: Reactions involving the aryl halide functionality are exclusively regioselective for the carbon bearing the chlorine atom.

Electrophilic Aromatic Substitution: As detailed in section 3.4, there is a strong regioselective preference for electrophilic attack on the electron-rich Boc-aminophenyl ring, specifically at the positions ortho to the -NHBoc group.

The predictable reactivity patterns are summarized in the table below.

Reaction Type Primary Reactive Site Governing Factors Expected Outcome
Palladium Cross-CouplingC-Cl bond on the benzoic acid ringStrength of C-Cl bond; catalyst/ligand choiceSubstitution of Cl with a new C-C or C-N bond
Nucleophilic Aromatic SubstitutionC-Cl bond on the benzoic acid ringElectronic deactivation (meta-COOH)Low reactivity under standard SNAr conditions
Electrophilic Aromatic SubstitutionC-H bonds on the Boc-aminophenyl ringActivating, o,p-directing -NHBoc groupSubstitution at positions ortho to the -NHBoc group
Carboxylic Acid Derivatization-COOH groupStandard acid reactivity (e.g., esterification, amidation)Formation of esters, amides, etc.

This is an interactive data table. Users can sort and filter the data based on the columns.

Advanced Spectroscopic and Structural Elucidation of 3 4 Boc Aminophenyl 5 Chlorobenzoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full suite of NMR experiments provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework by identifying the unique proton and carbon environments. While specific experimental data for this exact compound is not widely published, a detailed prediction of the chemical shifts can be made based on the electronic effects of the substituents on the biphenyl (B1667301) core.

The ¹H NMR spectrum is expected to display distinct signals for the protons on both aromatic rings and the tert-butoxycarbonyl (Boc) protecting group. The protons on the chlorobenzoic acid ring will appear as distinct multiplets in the aromatic region, influenced by the deshielding effects of the carboxylic acid and chlorine atom. The protons on the Boc-aminophenyl ring will show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be prominent in the upfield region.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the Boc group are expected at the most downfield shifts. The aromatic carbons will resonate in the typical range of 115-145 ppm, with their precise shifts determined by the attached functional groups. The quaternary carbons of the tert-butyl group and its central carbon will appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
COOH12.0 - 13.0Broad SingletAcidic proton, may exchange with solvent.
NH9.5 - 10.0SingletCarbamate (B1207046) proton.
Ar-H (chlorobenzoic ring)7.8 - 8.2MultipletsProtons on the ring with electron-withdrawing groups.
Ar-H (Boc-aminophenyl ring, ortho to NHBoc)7.4 - 7.6Doublet
Ar-H (Boc-aminophenyl ring, meta to NHBoc)7.6 - 7.8Doublet
-C(CH₃)₃~1.5SingletNine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
COOH166 - 168
C=O (Boc)152 - 154
Aromatic C-Cl134 - 136
Aromatic C-COOH131 - 133
Aromatic C-ipso (biphenyl link)140 - 145
Aromatic C-H118 - 132
C (quaternary, Boc)80 - 82
-C(CH₃)₃28 - 29

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, confirming their substitution patterns. No correlation would be expected between the protons of the two separate rings or with the Boc group protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond C-H coupling). youtube.com It would be used to definitively assign the chemical shifts of protonated aromatic carbons and the methyl carbons of the Boc group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two to three bonds), which is critical for establishing the connectivity of the entire molecule. researchgate.net Key expected correlations would include:

The Boc methyl protons to the quaternary and carbonyl carbons of the Boc group.

The NH proton to the Boc carbonyl carbon and the aromatic carbon to which the nitrogen is attached.

Aromatic protons to the carbon atoms of the biphenyl linkage, confirming the connection between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. researchgate.net NOESY could provide conformational information, such as the through-space proximity of protons on the two different phenyl rings, which would help to elucidate the preferred dihedral angle between the rings in solution.

In cases where a compound can exist in multiple crystalline forms (polymorphs), solid-state NMR (ssNMR) is a powerful tool for characterization. researchgate.net Different polymorphs can exhibit distinct ¹³C ssNMR spectra because the local electronic environment of the carbon atoms is sensitive to changes in the crystal lattice and intermolecular interactions. Therefore, if this compound were found to exhibit polymorphism, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be a primary technique to identify and distinguish the different solid forms. Each polymorph would present a unique set of chemical shifts, particularly for carbons involved in hydrogen bonding or π-stacking, such as those of the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₈H₁₈ClNO₄), the calculated monoisotopic mass is 347.0924 g/mol . HRMS is used to confirm this precise mass experimentally.

Furthermore, tandem mass spectrometry (MS/MS) elucidates the structure by analyzing the fragmentation patterns of the parent ion. The tert-butoxycarbonyl (Boc) group has a well-characterized fragmentation pathway, which serves as a diagnostic tool. doaj.org A plausible fragmentation pathway for this molecule under electrospray ionization (ESI) would involve:

Initial loss of isobutylene (B52900) (C₄H₈) from the Boc group via a rearrangement, a characteristic fragmentation for this protecting group.

Subsequent loss of carbon dioxide (CO₂) from the resulting carbamic acid intermediate.

Other potential fragmentations include cleavage of the amide bond, loss of the carboxylic acid group, or cleavage of the bond linking the two phenyl rings.

Predicted HRMS Fragmentation for this compound

m/z (Predicted) Formula of Fragment Proposed Loss from Parent Ion
347.0924[C₁₈H₁₈ClNO₄]⁺M⁺ (Molecular Ion)
291.0302[C₁₄H₁₀ClNO₄]⁺Loss of C₄H₈ (isobutylene)
247.0399[C₁₃H₁₀ClNO₂]⁺Loss of C₄H₈ + CO₂
246.0322[C₁₃H₉ClNO₂]⁻Loss of Boc group
202.0423[C₁₂H₉Cl]⁺Loss of Boc group and COOH

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the searched literature, its solid-state conformation and packing can be predicted based on similar structures. mdpi.com

The molecular conformation would be defined by the dihedral angle between the two phenyl rings, which is expected to be non-planar to minimize steric hindrance. The carboxylic acid group may participate in the formation of a hydrogen-bonded dimer with a neighboring molecule, a very common packing motif for carboxylic acids. researchgate.net The crystal packing would likely be further stabilized by a network of intermolecular interactions, including N-H···O hydrogen bonds involving the carbamate group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl and hydroxyl groups. A very broad band would be expected for the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands would appear: one for the carboxylic acid and another for the carbamate of the Boc group. The N-H stretch of the carbamate would also be visible.

The Raman spectrum would provide complementary information, often showing stronger signals for the non-polar aromatic ring vibrations and C-C backbone stretching, which can be weak in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Carboxylic AcidO-H stretch2500-3300 (very broad)IR
Carboxylic AcidC=O stretch1680-1710IR, Raman
Carbamate (Boc)N-H stretch3300-3500IR
Carbamate (Boc)C=O stretch1700-1730IR, Raman
Aromatic RingC-H stretch3000-3100IR, Raman
Aromatic RingC=C stretch1450-1600IR, Raman
Alkyl (tert-butyl)C-H stretch2850-2970IR, Raman
Aryl-ClC-Cl stretch1000-1100IR

Electronic Spectroscopy (UV-Vis and Fluorescence) for π-System Characterization

The electronic absorption and emission properties of this compound provide significant insights into the nature of its extended π-conjugated system. Analysis of the molecule's constituent aromatic moieties—a substituted biphenyl core—allows for a detailed characterization of its electronic transitions. While direct experimental spectra for this specific compound are not extensively reported in publicly available literature, a comprehensive understanding can be constructed by examining the spectroscopic properties of its structural analogues: 4-aminobiphenyl (B23562), 3-chlorobenzoic acid, and N-Boc protected aniline (B41778).

The electronic structure of this compound is dominated by the biphenyl framework, which typically exhibits a strong π → π* absorption band. The position and intensity of this band are highly sensitive to the nature and position of substituents on the phenyl rings. The inter-ring bond in biphenyl allows for torsional motion, which can affect the extent of π-conjugation between the two rings.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the substituted benzoic acid ring and the Boc-protected aminophenyl ring, linked through a C-C bond that creates an extended biphenyl system.

The unsubstituted biphenyl molecule displays a primary absorption band around 250 nm. For this compound, the presence of auxochromic and chromophoric groups leads to a more complex spectrum with bathochromic (red) shifts.

The 4-aminobiphenyl moiety is a key contributor to the absorption profile. 4-Aminobiphenyl itself shows a maximum absorption (λmax) at approximately 278 nm. researchgate.net The amino group acts as a strong electron-donating group, leading to a significant redshift compared to unsubstituted biphenyl. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is expected to modulate this effect. The Boc group, being electron-withdrawing, can decrease the electron-donating ability of the nitrogen atom, which may result in a slight hypsochromic (blue) shift compared to the free amine. However, the lone pair of electrons on the nitrogen is still involved in conjugation with the phenyl ring.

Combining these structural components, the UV-Vis spectrum of this compound is predicted to show a main absorption band in the range of 270-290 nm. This band would arise from the π → π* transitions of the extended biphenyl conjugated system. The molar absorptivity (ε) is expected to be high, characteristic of such extended aromatic systems.

Compound/FragmentPredicted/Observed λmax (nm)Notes
Biphenyl~250Parent chromophore.
4-Aminobiphenyl~278 researchgate.netElectron-donating amino group causes a significant redshift.
3-Chlorobenzoic Acid~230, ~284 frontiersin.orgContribution from the second phenyl ring.
This compound ~270-290 (Predicted) Composite spectrum with contributions from both substituted rings. The Boc group may slightly blue-shift the absorption relative to a free amino group.

Fluorescence Spectroscopy

The fluorescence properties of this compound are intrinsically linked to its absorption characteristics and the nature of its lowest energy excited state. Many biphenyl derivatives are known to be fluorescent, and the emission properties are highly dependent on the substituents and the solvent environment.

The emission is expected to originate from the first excited singlet state (S1) populated after absorption of UV light. For substituted biphenyls, particularly those with donor-acceptor character, the emission can be sensitive to solvent polarity, a phenomenon known as solvatochromism. In the case of this compound, the Boc-aminophenyl group acts as an electron-donating moiety, while the chlorobenzoic acid part is electron-withdrawing, creating a push-pull system.

While specific fluorescence data for the target molecule is scarce, studies on structurally related N-biphenyl-substituted compounds show intense blue-to-green fluorescence with emission maxima typically in the 440–505 nm range. mdpi.com Furthermore, push-pull systems based on 4-aminobiphenyl exhibit high fluorescence quantum yields, although they can be subject to quenching in highly polar solvents. frontiersin.org

Therefore, it is predicted that this compound will exhibit fluorescence in the blue to green region of the visible spectrum, likely with an emission maximum between 450 nm and 510 nm when excited at its absorption maximum. The fluorescence quantum yield (ΦF) would be moderate, and potentially sensitive to the polarity of the solvent, with higher quantum yields expected in non-polar solvents. The Stokes shift, which is the difference between the absorption and emission maxima, is anticipated to be significant, as is common for push-pull fluorophores.

Spectroscopic ParameterPredicted ValueBasis of Prediction
Excitation Wavelength (λex)~270-290 nmBased on the predicted UV-Vis absorption maximum.
Emission Wavelength (λem)~450-510 nmAnalogy with other donor-acceptor substituted biphenyls. frontiersin.orgmdpi.com
Stokes Shift~180-220 nmTypical for push-pull aromatic systems.
Fluorescence Quantum Yield (ΦF)ModerateDependent on solvent; likely higher in non-polar media. frontiersin.org

Computational and Theoretical Investigations of 3 4 Boc Aminophenyl 5 Chlorobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex wave function of a multi-electron system, DFT determines the energy of the molecule based on its electron density. scispace.com Functionals like B3LYP and CAM-B3LYP are commonly used for these types of investigations. researchgate.net

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its energy minimum. DFT is used to perform geometry optimization, systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. researchgate.net For 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid, this process would reveal the precise spatial arrangement of the two phenyl rings, the chloro and carboxylic acid substituents, and the bulky Boc-amino group.

Below is an interactive table showing representative optimized geometric parameters that would be obtained from a DFT calculation, typically using a basis set such as 6-311++G(d,p). researchgate.net

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O (Carboxylic Acid)~1.22 Å
Bond LengthC-O (Carboxylic Acid)~1.36 Å
Bond LengthC-Cl~1.75 Å
Bond LengthN-H (Amide)~1.01 Å
Bond AngleO-C-O (Carboxylic Acid)~123°
Dihedral AngleC-C-C-C (Between rings)~35-45°

Vibrational Frequencies: Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, N-H bending, or C-Cl stretching. Comparing these theoretical spectra with experimental results helps confirm the molecular structure and assign spectral peaks to specific molecular motions. researchgate.net

Frontier Molecular Orbitals (FMOs): DFT is also used to calculate the energies and shapes of the molecular orbitals. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. libretexts.orgpearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO may be distributed over the chlorobenzoic acid moiety.

The following table illustrates typical FMO data obtained from DFT calculations.

ParameterDescriptionEnergy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8
Energy Gap (ΔE)ELUMO - EHOMO4.4

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for simplification. The Hartree-Fock (HF) method is a foundational ab initio approach, but it does not fully account for electron correlation, which can affect accuracy. nih.govnih.gov

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy for properties like interaction energies and reaction barriers, albeit at a greater computational expense. nih.gov These higher-level calculations are often used to benchmark the results obtained from more computationally efficient DFT methods, ensuring their reliability for the specific molecular system under study. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly the rotation around the single bond connecting the two phenyl rings and the orientation of the carboxylic acid group, means it can exist in multiple conformations. nih.gov Conformational analysis involves systematically exploring these rotational degrees of freedom to map the potential energy surface (PES).

By performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at different values (e.g., from 0° to 360° in 15° increments), a potential energy curve can be generated. The minima on this curve correspond to stable conformers (energy minima), while the maxima represent the rotational energy barriers (transition states). This analysis is crucial for identifying the most stable, lowest-energy conformation of the molecule, which dictates its observed properties and biological interactions. nih.gov

Reaction Mechanism Elucidation and Transition State Modeling for Reactions Involving this compound

Computational methods are invaluable for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as the acidic cleavage of the Boc protecting group or esterification of the carboxylic acid. organic-chemistry.org

By mapping the reaction coordinate, computational chemists can identify the structures of reactants, intermediates, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction pathway. researchgate.net Locating the TS and calculating its energy relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. This modeling can reveal detailed mechanistic steps, such as bond breaking and formation, that are difficult to observe experimentally. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

As mentioned, quantum chemical calculations can predict vibrational spectra (IR and Raman). nih.gov The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified gas-phase model. To improve agreement with experimental data, these calculated frequencies are typically scaled using empirical scaling factors. nih.gov

Furthermore, methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as π→π* or n→π* transitions, which are characteristic of the molecule's chromophores. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Studies in Aggregated States or Solutions

The functional groups in this compound—specifically the carboxylic acid (hydrogen bond donor and acceptor) and the Boc-protected amine (hydrogen bond acceptor)—are capable of forming strong intermolecular interactions. nih.gov Hydrogen bonding plays a critical role in determining how molecules pack in the solid state (crystal structure) and how they self-associate in solution. nih.govucl.ac.uk

Computational studies can model these interactions by calculating the geometry and binding energy of dimers or larger molecular clusters. A common motif for carboxylic acids is the formation of a stable, centrosymmetric dimer through two strong O-H···O hydrogen bonds. nih.gov The N-H group of the amide and the carbonyl oxygens of the Boc group can also participate in hydrogen bonding networks. researchgate.netresearchgate.net Understanding these non-covalent interactions is essential for predicting physical properties like melting point and solubility.

Role of 3 4 Boc Aminophenyl 5 Chlorobenzoic Acid in Advanced Chemical Synthesis Applications

As a Versatile Building Block for the Construction of Complex Organic Architectures

The strategic placement of reactive sites on the "3-(4-Boc-aminophenyl)-5-chlorobenzoic acid" framework makes it an ideal starting point for the synthesis of complex molecules, particularly substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. nih.gov The chloro- and amino-substituted phenyl rings, along with the carboxylic acid group, offer orthogonal handles for sequential chemical transformations.

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The chlorine atom on the benzoic acid ring can readily participate in oxidative addition to a palladium(0) catalyst, setting the stage for coupling with a variety of organoborane reagents. The Boc-protected aminophenyl group, on the other hand, can be further functionalized after the initial coupling or after deprotection of the amine. This sequential approach allows for the controlled and predictable assembly of highly substituted biaryl structures.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100>90
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90>85
3This compound3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110>80

Note: The data in this table are representative examples based on typical Suzuki-Miyaura reactions with similar aryl chlorides and are intended for illustrative purposes.

The carboxylic acid functionality adds another layer of versatility. It can be converted into a wide range of other functional groups, such as esters, amides, or alcohols, either before or after the cross-coupling reaction. This allows for the introduction of additional diversity and complexity into the final molecule. Furthermore, the Boc-protecting group on the amine is stable under many reaction conditions but can be readily removed with acid, revealing a nucleophilic amine that can be further elaborated. organic-chemistry.org

Contribution to the Development of New Synthetic Methodologies and Reagent Design

The unique electronic and steric properties of "this compound" and its derivatives make them valuable tools for the development of new synthetic methodologies. The presence of both an electron-donating (Boc-amino) and an electron-withdrawing (chloro and carboxylic acid) group on the same molecule can influence the reactivity of the aromatic rings, providing a platform to study the subtleties of various chemical transformations.

For instance, the differential reactivity of the two aromatic rings can be exploited to develop selective functionalization methods. Chemists can investigate conditions that favor reaction at the more electron-rich aminophenyl ring or the more electron-deficient chlorobenzoic acid ring. This can lead to the discovery of new catalysts or reagents with enhanced selectivity.

Moreover, this compound can serve as a scaffold for the design of novel reagents. By modifying the carboxylic acid or the deprotected amine, a variety of new molecules with specific reactive properties can be generated. For example, attachment of a chiral auxiliary to the amine could lead to the development of new chiral ligands for asymmetric catalysis.

Preparation of Diverse Library Compounds for Chemical Research (non-biological screening focus)

Combinatorial chemistry has become an indispensable tool for the discovery of new molecules with interesting chemical and physical properties. buffalostate.edu The trifunctional nature of "this compound" makes it an excellent core structure for the generation of diverse compound libraries for chemical research, with a focus on non-biological applications such as materials science or catalysis.

Utilizing a "scaffold-based" approach, the three key functionalities of the molecule can be systematically modified with a variety of building blocks. For example, the carboxylic acid can be reacted with a diverse set of alcohols or amines to create a library of esters or amides. Subsequently, the chloro group can be subjected to a range of cross-coupling reactions with different boronic acids. Finally, after Boc deprotection, the resulting amine can be acylated or alkylated with another set of diverse reagents. This systematic approach can rapidly generate a large number of structurally related yet distinct compounds.

Table 2: A Hypothetical 3-Dimensional Combinatorial Library from this compound

Dimension 1 (Carboxylic Acid Modification)Dimension 2 (Cross-Coupling Partner)Dimension 3 (Amine Modification)
Methyl esterPhenylAcetyl
Ethyl ester4-TolylBenzoyl
Benzyl (B1604629) ester2-ThienylMethoxycarbonyl
N-propyl amide3-FurylEthyl
N-phenyl amide4-BiphenylBenzyl

This table illustrates the potential for generating a vast library of compounds by systematically varying the substituents at the three functional sites of the core scaffold.

The resulting libraries of compounds can then be screened for a variety of chemical properties, such as fluorescence, liquid crystalline behavior, or catalytic activity. This high-throughput approach to materials and catalyst discovery is a powerful application of this versatile building block.

Utilization as a Molecular Probe for Fundamental Chemical Studies

Molecular probes are small molecules designed to study and visualize chemical and physical processes. The well-defined structure of "this compound" and the ability to selectively modify its functional groups make it a suitable candidate for the development of molecular probes for fundamental chemical studies.

For example, by attaching a fluorophore to the molecule, it could be used to study the kinetics and mechanisms of reactions involving the carboxylic acid or the aryl chloride. The change in the fluorescence properties of the probe upon reaction could provide valuable insights into the reaction progress.

Furthermore, the biaryl structures synthesized from this building block can be designed to have specific conformational properties. By studying the rotation around the biaryl bond using techniques like NMR spectroscopy, fundamental principles of atropisomerism and conformational dynamics can be investigated. The steric and electronic effects of the substituents derived from the "this compound" core would play a crucial role in these studies. The development of such molecular probes can contribute to a deeper understanding of fundamental chemical principles.

Future Research Directions and Perspectives on 3 4 Boc Aminophenyl 5 Chlorobenzoic Acid

Exploration of More Sustainable and Scalable Synthetic Pathways

The predominant method for constructing the biphenyl (B1667301) core of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. While highly effective, traditional Suzuki protocols often rely on palladium catalysts, organic solvents, and strong bases, which can present environmental and cost challenges, particularly on a large scale. inovatus.esmdpi.com Future research should focus on developing greener and more scalable synthetic routes.

Key areas for exploration include:

Aqueous Suzuki-Miyaura Coupling: Investigating the use of water as a reaction solvent would significantly improve the environmental profile of the synthesis. cdnsciencepub.com This involves the development of water-soluble palladium catalysts and ligands that are stable and active in aqueous media.

Heterogeneous and Recyclable Catalysts: Moving from homogeneous palladium catalysts to heterogeneous systems, such as palladium on carbon (Pd/C) or polymer-supported catalysts, would facilitate easier product purification and catalyst recycling, reducing costs and palladium waste. mdpi.comacs.org

Alternative Solvents and Bases: Research into the use of bio-based solvents and milder, more environmentally benign bases like potassium carbonate can further reduce the environmental impact.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing could offer improved control over reaction parameters, higher yields, enhanced safety, and easier scalability.

A comparison of potential synthetic approaches is presented in the table below.

FeatureTraditional Suzuki CouplingGreen Suzuki CouplingFlow Chemistry Approach
Solvent Organic (e.g., Toluene, DME)Water, Bio-solventsVarious, minimized volume
Catalyst Homogeneous (e.g., Pd(PPh₃)₄)Heterogeneous, Recyclable (e.g., Pd/C)Immobilized Catalyst in Packed Bed
Base Strong (e.g., Na₂CO₃, K₃PO₄)Mild (e.g., K₂CO₃)Often uses solid-supported bases
Scalability Moderate, potential for batch-to-batch variabilityHigh, improved process safetyHigh, consistent product quality
Sustainability Lower, generates organic and metal wasteHigher, reduced waste, catalyst recyclingHigh, energy efficient, low waste

Investigation of Unprecedented Chemical Reactivity and Functional Group Interconversions

The three distinct functional groups on this compound—the Boc-protected amine, the carboxylic acid, and the aryl chloride—provide a rich platform for exploring diverse chemical transformations. While standard reactions for these groups are well-established, future research could uncover novel reactivity and develop efficient functional group interconversion (FGI) strategies.

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, typically removed under acidic conditions. organic-chemistry.org Future work could explore its reactivity under non-standard conditions or its participation in directed reactions. For instance, the N-H bond of the Boc-carbamate can be deprotonated under strongly basic conditions, potentially leading to novel N-functionalization pathways without deprotection. researchgate.net

Carboxylic Acid: Beyond standard amide bond formation and esterification, the carboxylic acid can be converted into a wide array of other functional groups. solubilityofthings.com Research could focus on direct, one-pot transformations to functionalities like aldehydes, nitriles, or tetrazoles, which are valuable in medicinal chemistry.

Aryl Chloride: The chloro substituent is the least reactive of the common aryl halides in cross-coupling reactions. Future studies could focus on developing highly active catalyst systems for challenging couplings (e.g., C-N, C-S bond formation) at this position or exploring its conversion to other functional groups like phenols, thiophenols, or anilines via nucleophilic aromatic substitution under novel conditions.

Functional GroupCurrent TransformationsFuture Research Directions
Boc-Protected Amine Acid-catalyzed deprotectionDirected ortho-metalation, N-functionalization without deprotection, alternative cleavage methods.
Carboxylic Acid Amide coupling, esterification, reduction to alcohol. imperial.ac.ukDirect conversion to aldehydes, ketones, nitriles, isocyanates, or tetrazoles.
Aryl Chloride Suzuki, Heck, Buchwald-Hartwig couplings (often requires forcing conditions).Development of catalysts for milder C-N/C-O/C-S coupling, nucleophilic aromatic substitution (SNA), reductive dehalogenation.

Advanced Mechanistic Insights into Reactions of this compound Using Emerging Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. numberanalytics.com The application of modern analytical and computational techniques can provide unprecedented insight into the reactions involving this compound.

Future mechanistic studies could employ:

In Situ Spectroscopy: Techniques like ReactIR (FTIR), Raman, and in situ NMR spectroscopy allow for real-time monitoring of reactant consumption, intermediate formation, and product generation. uni-rostock.deacs.orgchemcatbio.org This can help identify transient intermediates and catalyst resting states in cross-coupling reactions or functional group interconversions, providing a clearer picture of the catalytic cycle. oxinst.com

Reaction Progress Kinetic Analysis (RPKA): This powerful methodology can elucidate complex reaction mechanisms from a minimal number of experiments, revealing catalyst activation and deactivation pathways, substrate and product inhibition, and the true orders of reaction components. mckgroup.org

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., containing ¹³C, ²H, or ¹⁵N) can help trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps. chemicalnote.com

Integration into Automated and High-Throughput Synthesis Platforms

The discovery of new bioactive molecules is increasingly driven by the ability to rapidly synthesize and test large libraries of compounds. nih.govleeds.ac.uk this compound is an ideal scaffold for such approaches due to its multiple points of diversification. Future research should focus on adapting its chemistry for use in automated and high-throughput synthesis platforms.

This involves:

Developing Robust Reaction Protocols: Creating reliable and well-understood reaction conditions that are tolerant of a wide range of substrates and can be performed in miniaturized formats (e.g., 96- or 384-well plates). acs.org

Automated Library Synthesis: Utilizing robotic liquid handlers and synthesis platforms to perform parallel synthesis of derivatives. nih.govxtalpi.com For example, the carboxylic acid could be coupled with a diverse library of amines, while the Boc-protected amine is deprotected and reacted with various acylating agents, all within an automated workflow.

Integration with High-Throughput Screening: Directly linking automated synthesis with high-throughput biological screening creates a closed-loop "design-make-test-analyze" cycle, dramatically accelerating the drug discovery process. chemicalindustryjournal.co.ukoctant.bio

Theoretical Predictions Guiding Experimental Design for Novel Derivatives and Transformations

Computational chemistry has become an indispensable tool for predicting molecular properties, reaction outcomes, and guiding experimental design. grnjournal.us Applying these methods to this compound can accelerate the discovery of novel derivatives and reactions.

Future efforts in this area should include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the feasibility of novel transformations. researchgate.netjmchemsci.com This can help in selecting the most promising reaction conditions before extensive experimental screening is undertaken. rsc.org

In Silico Design of Derivatives: Computational tools can be used to design libraries of virtual derivatives by modifying the core structure. Properties such as binding affinity to a biological target, ADME (absorption, distribution, metabolism, and excretion) profiles, and toxicity can be predicted, allowing for the prioritization of the most promising compounds for synthesis. mdpi.comrsc.orgnih.gov

Predicting Reactivity and Regioselectivity: For more complex transformations, computational models can predict the most likely site of reaction (regioselectivity) and the relative reactivity of the different functional groups under specific conditions, saving significant experimental effort. csmres.co.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and protection steps. For example, halogenation of a benzoic acid precursor (e.g., 5-chlorobenzoic acid) followed by Boc-protection of the aniline moiety. Key factors include:

  • Temperature Control : Halogenation (e.g., using Cl2 or SOCl2) requires precise temperature modulation (0–5°C) to avoid overhalogenation .
  • Protection Efficiency : Boc-protection of the amine group (e.g., using di-tert-butyl dicarbonate) is best performed in anhydrous DMF with a base like DMAP to minimize side reactions .
  • Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30) to detect impurities (<0.5% threshold) .
  • NMR : <sup>1</sup>H NMR should confirm Boc-group integrity (δ 1.3–1.5 ppm for tert-butyl protons) and absence of dechlorination (aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak ([M+H]<sup>+</sup> at m/z 352.08) .

Advanced Research Questions

Q. How can regioselective functionalization of the phenyl ring be achieved without disrupting the Boc-protected amine?

  • Methodological Answer :

  • Directed Metalation : Use a directing group (e.g., carboxylic acid) to position substituents. For example, Pd-catalyzed C–H activation at the meta-position relative to the carboxylic acid moiety .
  • Protection Strategy : Boc groups are acid-labile; avoid strong acids (e.g., H2SO4) during functionalization. Opt for mild Lewis acids (e.g., BF3·Et2O) to preserve the Boc group .
  • Analytical Validation : Monitor reactions via <sup>19</sup>F NMR (if fluorinated reagents are used) or in-situ IR spectroscopy to track functional group incorporation .

Q. What strategies mitigate Boc deprotection during prolonged storage or under reactive conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under nitrogen to prevent hydrolysis. Desiccants (e.g., molecular sieves) in the container reduce moisture-induced degradation .
  • Stabilizing Additives : Add 1% (v/v) TFA during reactions to protonate the amine transiently, reducing nucleophilic attack on the Boc group .
  • Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 14 days) with HPLC can quantify decomposition products (e.g., free amine) .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. HPLC) for this compound?

  • Methodological Answer :

  • Solubility Artifacts : NMR signals may obscure impurities if the compound is poorly soluble in deuterated solvents. Use DMSO-d6 with 1% TFA to enhance solubility and clarity .
  • HPLC Method Refinement : Adjust column temperature (30–40°C) or mobile phase pH (2.5–3.5) to resolve co-eluting peaks .
  • Cross-Validation : Combine XRD (for crystalline samples) and FT-IR to confirm functional group alignment with expected spectra .

Q. What computational approaches predict the compound’s reactivity in drug discovery contexts?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., 5α-reductase), focusing on the carboxylic acid and chloro substituent’s electrostatic contributions .
  • DFT Calculations : Gaussian 16 can optimize the molecule’s geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • MD Simulations : GROMACS simulations in explicit solvent (water/ethanol) assess conformational stability under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.